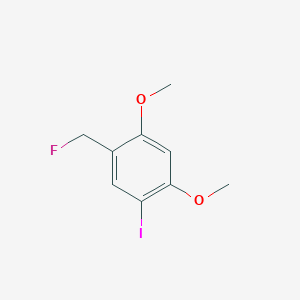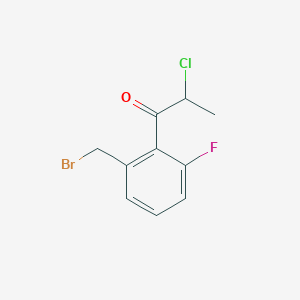
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate typically involves the esterification of 7-hydroxycoumarin with ethylglycine. The reaction is carried out in the presence of a catalyst such as triethylamine in a solvent like dichloromethane . The reaction conditions are generally mild, with the temperature maintained at around 20°C for a few hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted coumarin derivatives.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as carbonic anhydrase and monoamine oxidase, inhibiting their activity.
Pathways Involved: The compound modulates oxidative stress pathways, inflammatory pathways, and apoptotic pathways, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
7-Hydroxycoumarin: Shares the coumarin core structure but lacks the ethylglycinate moiety.
4-Hydroxycoumarin: Another coumarin derivative with different substitution patterns.
Esculetin (6,7-Dihydroxycoumarin): A coumarin derivative with hydroxyl groups at positions 6 and 7.
Uniqueness: 7-Hydroxy-2-oxo-2h-chromen-4-yl ethylglycinate is unique due to the presence of the ethylglycinate moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .
Eigenschaften
Molekularformel |
C13H13NO5 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
(7-hydroxy-2-oxochromen-4-yl) 2-(ethylamino)acetate |
InChI |
InChI=1S/C13H13NO5/c1-2-14-7-13(17)19-11-6-12(16)18-10-5-8(15)3-4-9(10)11/h3-6,14-15H,2,7H2,1H3 |
InChI-Schlüssel |
FHZARUSBJCDXEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=O)OC1=CC(=O)OC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



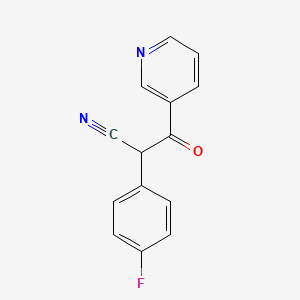

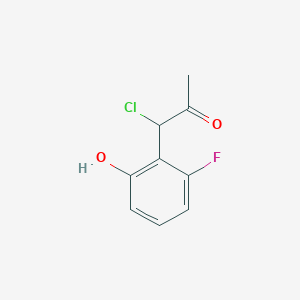

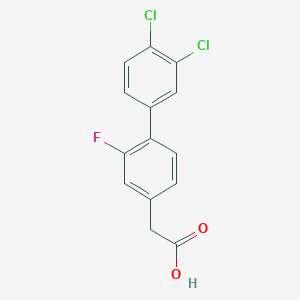
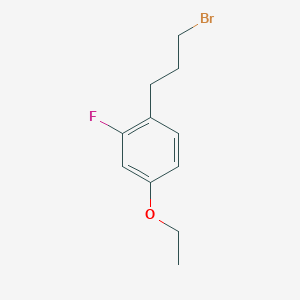
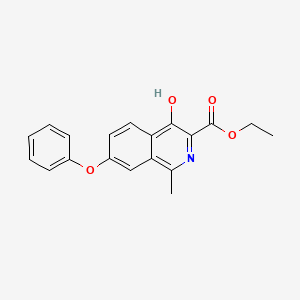


![2-Methanesulfonyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl](/img/structure/B14049631.png)
